molecular formula C15H13ClO4 B7754219 2-(4-Chloro-3-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone, AldrichCPR

2-(4-Chloro-3-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone, AldrichCPR

Cat. No.: B7754219
M. Wt: 292.71 g/mol
InChI Key: LXDPAZUWGBOXBQ-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone, also known as AldrichCPR, is an organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted phenoxy group and a dihydroxyphenyl ethanone moiety. Its chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and 2,4-dihydroxyacetophenone.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).

    Procedure: The 4-chloro-3-methylphenol is reacted with 2,4-dihydroxyacetophenone under reflux conditions to form the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Chloro-3-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone
  • 2-(4-Methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone
  • 2-(4-Chloro-3-methylphenoxy)-1-(2-hydroxyphenyl)ethanone

Uniqueness

2-(4-Chloro-3-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone is unique due to the presence of both chloro and methyl substituents on the phenoxy ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-9-6-11(3-5-13(9)16)20-8-15(19)12-4-2-10(17)7-14(12)18/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDPAZUWGBOXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)C2=C(C=C(C=C2)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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